(r)-(-)-alpha-Methylhistamine dihydrobromide

Histamine H3 receptor Stereoselectivity Enantiomer comparison

Researchers requiring a well-characterized H3 reference agonist often face variability from less selective or achiral ligands. (R)-(-)-α-Methylhistamine dihydrobromide (CAS 868698-49-1) provides a defined stereochemical and pharmacological profile for rigorous CNS histaminergic studies. • Full agonist (α=1.0) with pIC50 ~9.5 and Kd 50.3 nM in functional H3 assays • >200-fold selectivity over H4; >1000-fold over H1/H2; validated in microdialysis, binding, and in vivo cognition models • Supplied with Certificate of Analysis; desiccated ambient storage with global shipping

Molecular Formula C6H13Br2N3
Molecular Weight 286.999
CAS No. 868698-49-1
Cat. No. B560201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-(-)-alpha-Methylhistamine dihydrobromide
CAS868698-49-1
Synonyms(R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide
Molecular FormulaC6H13Br2N3
Molecular Weight286.999
Structural Identifiers
SMILESCC(CC1=CN=CN1)N.Br.Br
InChIInChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
InChIKeyRWHNAAABSGVRDT-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(-)-α-Methylhistamine Dihydrobromide: Benchmark H3 Receptor Agonist


(R)-(-)-α-Methylhistamine dihydrobromide is a chiral, small-molecule agonist of the histamine H3 receptor. It is recognized as a prototypical tool compound in the field of histaminergic signaling due to its high affinity and selectivity profile [1]. The compound is widely used in preclinical research to modulate neurotransmitter release in the central nervous system (CNS) and to investigate the functional roles of H3 and, to a lesser extent, H4 receptors [2]. Its utility is defined by its well-characterized in vitro and in vivo pharmacology, making it a critical reference standard against which novel H3 ligands are often compared [3].

(R)-(-)-α-Methylhistamine: Why Substitution Fails


The histamine H3 receptor exhibits significant species- and splice-variant-dependent pharmacology, and even closely related agonists display divergent functional profiles [1]. Substituting (R)-(-)-α-methylhistamine with its (S)-enantiomer, the achiral N-α-methylhistamine, or newer synthetic agonists like immepip and imetit can lead to quantitatively different outcomes in assays ranging from receptor binding to in vivo cardiovascular function [2]. These differences are not merely subtle variations in potency but extend to ligand efficacy, signaling bias, and the activation of off-target receptors [3]. Therefore, the selection of a specific H3 agonist is not interchangeable; the choice of (R)-(-)-α-methylhistamine dihydrobromide must be justified by its unique, quantifiable properties in a given experimental context.

(R)-(-)-α-Methylhistamine: Head-to-Head Evidence


H3 Stereoselectivity: (R)- vs (S)-Enantiomer

The H3 receptor exhibits a high degree of stereoselectivity for branched-chain histamine analogues. In a functional assay measuring agonist potency (pEC50) at the human H3 receptor (hH3R), (R)-α-methylhistamine is more than an order of magnitude more potent than its (S)-configured isomer. The (S)-enantiomer shows a 25-fold reduction in potency [1]. This stereoselectivity is also observed in vivo, where (R)-α-methylhistamine (100 mg/kg i.g.) provides significant gastroprotection against ethanol-induced lesions in rats (reducing mucosal damage from 91% to 23%), while the (S)-enantiomer at a higher dose (166.3 mg/kg i.g.) is ineffective (damage 77-79%) [2]. These data underscore the necessity of using the pure (R)-enantiomer for H3 receptor-mediated studies.

Histamine H3 receptor Stereoselectivity Enantiomer comparison

Comparative H3 Agonist Potency

In a standardized functional assay measuring inhibition of cAMP accumulation in CHO-H3-SPAP cells, (R)-α-methylhistamine displays a pIC50 of 9.54, making it a highly potent H3 agonist. It is 10-fold more potent than its non-chiral analog, N-α-methylhistamine (pIC50 8.55) [1]. When compared to other synthetic H3 agonists, its potency is intermediate: it is approximately 6-fold less potent than immepip (pIC50 10.30) but over 16-fold more potent than proxyfan (pIC50 8.31) [1]. In a separate GTP-binding assay, (R)-α-methylhistamine exhibits a pEC50 of 8.85, which is lower than immepip (9.44) but higher than imetit (9.03) and histamine (7.55) [2]. This profile positions (R)-α-methylhistamine as a robust, high-efficacy reference agonist, providing a reliable middle-ground for comparative studies without the extreme potency or potential signaling bias of newer ligands.

Histamine H3 receptor Agonist comparison Functional assay pEC50

H3/H4 Receptor Selectivity

(R)-α-Methylhistamine dihydrobromide is a highly selective H3 agonist, displaying a >200-fold selectivity for the H3 receptor (Kd = 50.3 nM) over the H4 receptor . Its functional selectivity is further highlighted by its ability to stimulate H4-mediated eosinophil shape change only at a much higher concentration (EC50 = 66 nM) . In contrast, the comparator N-α-methylhistamine shows moderate affinity for the H4 receptor (Ki = 23 nM), indicating less discrimination between H3 and H4 targets . Additionally, (R)-α-methylhistamine has negligible affinity for H1 (pKi = 4.8) and H2 (pKi <3.5) receptors [1], making it a preferred tool for isolating H3-specific signaling in complex biological systems where H4 or other histamine receptors may be present.

Histamine H3 receptor Histamine H4 receptor Selectivity Off-target activity

In Vivo Cardiovascular Selectivity

A direct in vivo comparison in anesthetized rats reveals distinct cardiovascular profiles among H3 agonists. At doses up to 1 µmol/kg i.v., (R)-α-methylhistamine does not significantly alter basal blood pressure or heart rate [1]. However, at higher doses, it induces an increase in blood pressure and heart rate, an effect that is not mediated by H3 receptors and involves adrenergic mechanisms [1]. In stark contrast, imetit at high doses causes a vasodepressor response and bradycardia via indirect cholinergic mechanisms, while immepip is virtually inactive on cardiovascular parameters even at high doses [1]. These data demonstrate that the off-target in vivo effects of H3 agonists are compound-specific and cannot be predicted from their in vitro H3 potency alone.

In vivo pharmacology Cardiovascular Off-target effects Agonist comparison

(R)-(-)-α-Methylhistamine: Research & Industrial Applications


H3-Mediated Neurotransmitter Modulation

Given its well-characterized potency (pIC50 ~9.5) and high efficacy (α = 1.0) in functional H3 assays, (R)-α-methylhistamine is an ideal tool for confirming H3 receptor involvement in the regulation of neurotransmitter release (e.g., histamine, norepinephrine, acetylcholine) in vitro and in vivo [1]. Its >200-fold selectivity over H4 receptors ensures that observed effects on neurotransmission can be confidently attributed to H3 activation, unlike with less selective agonists . For example, in microdialysis studies, local perfusion of (R)-α-methylhistamine (1-100 µM) produces a dose-dependent reduction in hippocampal norepinephrine release, an effect reversed by the H3 antagonist thioperamide [2].

H3 Drug Discovery Reference Standard

(R)-α-methylhistamine dihydrobromide serves as a benchmark 'reference agonist' in screening cascades for novel H3 receptor ligands. Its intermediate potency and full agonist profile make it a valuable comparator for assessing the efficacy and potency of new chemical entities [1]. Its defined stereoselectivity provides a critical control for validating assay sensitivity to chiral compounds [3]. In binding assays, the tritiated form, [3H]-(R)-α-methylhistamine, is a standard radioligand for characterizing H3 receptor affinity and density in native tissues and recombinant systems [4].

Stereoselective H3 Pharmacology

The pronounced difference in activity between (R)- and (S)-α-methylhistamine makes this compound a powerful tool for probing the stereoselective nature of the H3 receptor's ligand-binding pocket. Studies requiring a negative control for H3-mediated effects can utilize the (S)-enantiomer, which is >25-fold less potent and lacks in vivo efficacy in gastroprotection models [3]. This pair of enantiomers allows for rigorous structure-activity relationship (SAR) studies and the validation of H3 receptor-dependent phenomena in complex biological systems.

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